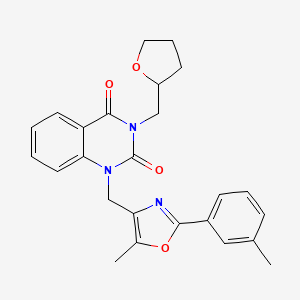
1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality 1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Computational Analysis
Research on compounds with structural similarities to 1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione often employs vibrational spectroscopy (FT-IR, FT-Raman) alongside computational methods (DFT) to elucidate their molecular structures, electronic properties, and potential energy distributions. Such studies provide insights into the hyperpolarizability, infrared intensities, Raman activities, and molecular electrostatic potential (MEP), which are crucial for understanding the chemical reactivity and interaction of these molecules with biological targets (Sebastian et al., 2015).
Green Chemistry Synthesis
The synthesis of quinazoline-2,4(1H,3H)-diones, including derivatives structurally related to the compound , has been explored using green chemistry approaches. Techniques such as solvent-free reactions with carbon dioxide and catalytic bases highlight the industry's move towards more sustainable and environmentally friendly chemical processes. This method not only provides a pathway to synthesize key intermediates for various drugs but also aligns with the principles of sustainable chemistry (Mizuno et al., 2007).
Ionic Liquid Catalysis
The use of ionic liquids as catalysts offers a novel approach to the synthesis of complex organic molecules, including pyrido[1,2‐a]quinazoline derivatives. Such methodologies are valued for their mild conditions, high yields, and the use of green media, further contributing to the development of more sustainable chemical syntheses (Lu et al., 2014).
Pharmacological Applications
While the specific compound mentioned is not directly cited in the literature, structurally related quinazoline derivatives have been studied for their potential pharmacological applications. For example, certain quinazoline-2,4(1H,3H)-dione derivatives are explored as intermediates in pharmaceuticals, underscoring the broader relevance of this chemical class in drug development and therapeutic interventions. The exploration of these compounds includes their binding activities and functional antagonism at various receptors, offering a foundation for the development of selective receptor antagonists with potential clinical applications (Colotta et al., 2004).
properties
IUPAC Name |
1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-7-5-8-18(13-16)23-26-21(17(2)32-23)15-27-22-11-4-3-10-20(22)24(29)28(25(27)30)14-19-9-6-12-31-19/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWRETIDDAKVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

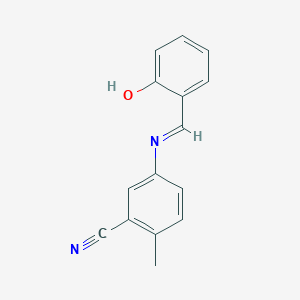
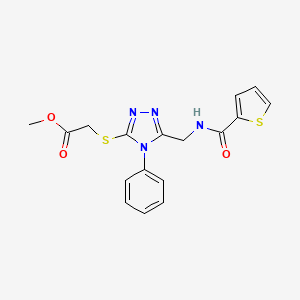
![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)
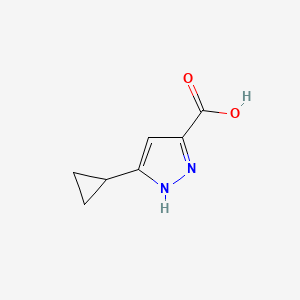
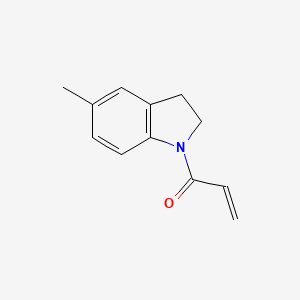
![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)

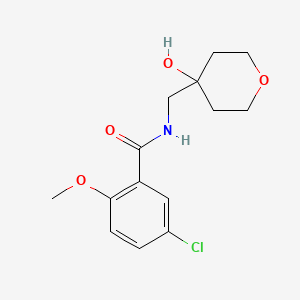
![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)
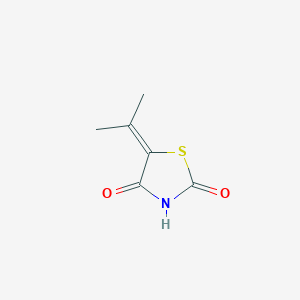
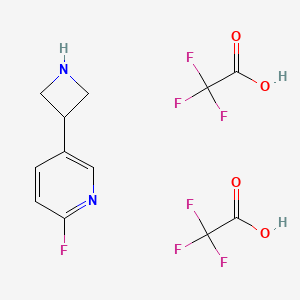
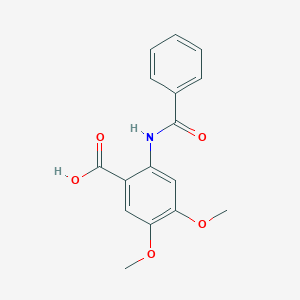
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)
